BenchChemオンラインストアへようこそ!

Isoprenaline sulphate

Adrenergic Pharmacology Receptor Binding β-Adrenoceptor Subtype Selectivity

Isoprenaline Sulphate is the definitive non-selective β-adrenergic positive control for receptor binding and functional assays, with validated Ki values of 224 nM (β1) and 458 nM (β2). Unlike selective β2-agonists (salbutamol, terbutaline), it delivers the combined β1/β2 activation required for benchmarking novel ligands in cAMP accumulation studies. It is the only agent validated for inducing catecholamine-mediated myocardial necrosis models in rodents and the preferred probe for atrial-specific pharmacology owing to its differential atrial-ventricular tissue sensitivity. Procure this pharmacopoeia-monographed compound (≥98.5% purity) for reproducible, citable experimental outcomes.

Molecular Formula C22H40N2O12S
Molecular Weight 556.6 g/mol
CAS No. 299-95-6
Cat. No. B1672288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoprenaline sulphate
CAS299-95-6
Synonyms4-(1-Hydroxy-2-((1-methylethyl)amino)ethyl)-1,2-benzenediol
Euspiran
Hydrochloride, Isoproterenol
Isadrin
Isadrine
Isoprenaline
Isopropyl Noradrenaline
Isopropylarterenol
Isopropylnoradrenaline
Isopropylnorepinephrine
Isoproterenol
Isoproterenol Hydrochloride
Isoproterenol Sulfate
Isuprel
Izadrin
Noradrenaline, Isopropyl
Norisodrine
Novodrin
Sulfate, Isoproterenol
Molecular FormulaC22H40N2O12S
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.O.OS(=O)(=O)O
InChIInChI=1S/2C11H17NO3.H2O4S.2H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);2*1H2
InChIKeyCUQPTVCVZLUXJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes510 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isoprenaline Sulphate (CAS 299-95-6) for Research Procurement: Non-Selective β-Adrenergic Agonist with Defined Potency Profile


Isoprenaline sulphate (also known as isoproterenol sulfate) is the sulphate salt form of isoprenaline, a synthetic catecholamine and non-selective β-adrenergic receptor agonist . This compound is formally designated as 4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]-1,2-benzenediol sulfate (2:1) dihydrate, with molecular formula (C11H17NO3)2·H2SO4·2H2O and molecular weight 556.62 . Isoprenaline sulphate is characterized as a white or almost white crystalline powder, odorless with a slightly bitter taste, freely soluble in water but practically insoluble in ethanol, chloroform, or ether . The substance is an official monograph compound in multiple pharmacopoeias, including the International Pharmacopoeia and Chinese Pharmacopoeia, with defined purity requirements of not less than 98.5% on a dried basis [1].

Why Isoprenaline Sulphate Cannot Be Substituted with Other β-Agonists in Research Protocols


Isoprenaline sulphate is a non-selective β-adrenergic receptor agonist that activates both β1- and β2-adrenoceptors with comparable potency, in contrast to selective β2-agonists such as salbutamol (albuterol) and terbutaline, or longer-acting analogs like orciprenaline (metaproterenol) [1]. The receptor binding profile of isoprenaline demonstrates Kis of 224 nM at β1-ARs, 458 nM at β2-ARs, and 1,570 nM at β3-ARs, establishing its dual β1/β2 activation profile that distinguishes it from selective agonists . This lack of subtype selectivity produces distinct pharmacological signatures—including robust positive chronotropic and inotropic cardiac effects combined with peripheral vasodilation—that cannot be replicated by selective β2-agonists, which were specifically developed to minimize cardiac stimulation [2]. Furthermore, isoprenaline is a catecholamine derivative subject to rapid metabolic inactivation by catechol-O-methyltransferase (COMT), whereas non-catechol analogs such as orciprenaline and salbutamol exhibit extended duration of action due to resistance to COMT metabolism [3]. These fundamental differences in receptor selectivity, metabolic fate, and resultant pharmacodynamic profile mean that isoprenaline sulphate is not interchangeable with other β-adrenergic agonists in experimental systems where the combined β1/β2 activation signature is required as a positive control, comparator, or mechanistic probe.

Quantitative Differentiation of Isoprenaline Sulphate Against Closest Comparators


Receptor Binding Affinity: Defined β1/β2 Selectivity Ratio Versus Selective Agonists

Isoprenaline sulphate demonstrates a defined binding profile across β-adrenoceptor subtypes, with Ki values of 224 nM at β1-adrenergic receptors, 458 nM at β2-adrenergic receptors, and 1,570 nM at β3-adrenergic receptors, establishing approximately 2-fold selectivity for β1 over β2 and 7-fold selectivity over β3 . This non-selective β1/β2 activation profile contrasts with selective β2-agonists such as salbutamol, which exhibit preferential β2 binding with minimal β1 activity at therapeutic concentrations [1]. The quantitative binding data provide researchers with defined receptor engagement parameters for experimental design, enabling isoprenaline to serve as a calibrated non-selective β-agonist control against which the effects of subtype-selective compounds can be benchmarked.

Adrenergic Pharmacology Receptor Binding β-Adrenoceptor Subtype Selectivity

Cardiovascular Effect Profile: Quantitative Heart Rate and Blood Pressure Changes Versus Salbutamol and Orciprenaline

In a direct head-to-head clinical comparison of nebulized β-agonists in asthmatic children, isoprenaline (0.5% solution) produced a 29% increase in heart rate and a 15% increase in systolic blood pressure, while providing bronchodilation equivalent to the comparators [1]. In contrast, salbutamol (0.5% solution) produced only a 13% increase in heart rate and a 9% increase in systolic blood pressure, while orciprenaline (2.5% solution) produced intermediate effects with a 26% increase in heart rate and a 13% increase in systolic blood pressure [1]. A separate clinical study in young subjects comparing inhaled isoprenaline and salbutamol (500-4,000 μg cumulative doses) demonstrated that salbutamol produced significantly greater hypokalemia (-0.61 mmol·L⁻¹) compared with isoprenaline (-0.10 mmol·L⁻¹), confirming isoprenaline's lower activity at extrapulmonary β2-adrenoceptors [2]. Systolic blood pressure increases were larger with isoprenaline in both young and elderly subject groups [2].

Cardiovascular Pharmacology Hemodynamics Bronchodilator Comparative Efficacy

Myocardial Toxicity Potential: Comparative Necrosis Induction in Preclinical Models

In a comparative toxicology study evaluating β-agonist-induced myocardial necrosis in rats, isoprenaline demonstrated a distinct cardiotoxic profile relative to other β-adrenergic agonists [1]. The study compared isoprenaline against orciprenaline, salbutamol, and terbutaline, establishing relative cardiac toxicity rankings that inform experimental design in cardiovascular research [1]. Comparative pharmacological studies have shown that the pure vasodilator isoprenaline produces more cardiac damage than norepinephrine (noradrenaline), highlighting the compound's unique capacity to induce myocardial lesions through combined β1-mediated inotropic stimulation and β2-mediated vasodilation [2]. This property makes isoprenaline the preferred agent for establishing experimental models of catecholamine-induced myocardial injury—an application for which selective β2-agonists are unsuitable due to their minimal cardiotoxic potential.

Cardiotoxicity Myocardial Necrosis Safety Pharmacology

Tissue-Specific β-Adrenergic Sensitivity: Atrial Versus Ventricular Differential Response

In isolated cardiac tissue preparations, isoprenaline demonstrates a disproportionately greater sensitivity of atrial tissue relative to ventricular tissue, a differential effect that is more pronounced with isoprenaline than with the β1-selective agonist dobutamine [1]. Cat atrial tissue exhibited chronotropic responses at lower agonist concentrations than the inotropic responses observed in papillary muscle preparations [1]. Cyclic AMP responses in atrial slices also occurred at lower agonist concentrations and were of much greater magnitude than the cyclic AMP responses in ventricular slices [1]. The disproportionately greater sensitivity of atrial tissue was more marked with isoprenaline than with dobutamine, establishing isoprenaline as the preferred tool for investigating atrial-specific β-adrenergic signaling mechanisms [1].

Cardiac Electrophysiology Chronotropy Inotropy Tissue-Specific Pharmacology

Analytical Specifications: Pharmacopoeial-Grade Purity and Defined Physicochemical Parameters

Isoprenaline sulphate meeting pharmacopoeial specifications provides defined purity and physicochemical parameters that ensure experimental reproducibility across research sites. The compound as specified in the Chinese Pharmacopoeia requires purity of not less than 98.5% on a dried basis (C11H17NO3)2·H2SO4, with melting point range of 125-132°C (decomposition), pH of 1% aqueous solution between 4.5-5.5, and impurity limits for isopropylarterenone (absorbance ≤0.20 at 310 nm) . Commercial suppliers offer grades meeting USP specifications with purity limits of 97-103% on an anhydrous basis . Alternative analytical grades from suppliers such as TCI specify HPLC purity of >98.0% and nitrogen content purity of >98.0% [1]. These defined specifications enable researchers to procure material with documented purity and impurity profiles, which is essential for reproducible in vitro and in vivo studies where batch-to-batch variability could confound results.

Analytical Chemistry Quality Control Pharmacopoeial Standards

Validated Research and Industrial Application Scenarios for Isoprenaline Sulphate


Non-Selective β-Adrenergic Positive Control in Receptor Pharmacology Studies

Isoprenaline sulphate serves as the calibrated non-selective β-adrenergic positive control in receptor binding and functional assays, based on its defined Ki values of 224 nM at β1-ARs, 458 nM at β2-ARs, and 1,570 nM at β3-ARs . This established receptor engagement profile enables researchers to benchmark the potency and efficacy of novel β-adrenergic ligands against a well-characterized non-selective agonist. The 2-fold β1/β2 selectivity ratio provides a reference point for interpreting the subtype selectivity of test compounds, while the 7-fold β3 selectivity ensures minimal β3-mediated confounding in standard β1/β2 assays . In experimental protocols requiring maximal β-adrenergic stimulation as a positive control (e.g., cAMP accumulation assays, functional tissue bath studies), isoprenaline's combined β1/β2 activation yields robust responses that selective agonists cannot replicate.

Experimental Induction of Catecholamine-Induced Myocardial Injury Models

Isoprenaline sulphate is the established agent for inducing experimental models of catecholamine-induced myocardial necrosis and cardiomyopathy, based on comparative studies demonstrating its greater cardiotoxic potential relative to orciprenaline, salbutamol, terbutaline, and norepinephrine [1]. The compound's unique combination of β1-mediated positive inotropic and chronotropic effects with β2-mediated peripheral vasodilation produces a hemodynamic stress profile that reliably induces myocardial lesions in rodent models. This application is specific to isoprenaline—selective β2-agonists such as salbutamol and terbutaline exhibit minimal cardiotoxic potential and are unsuitable for establishing these experimental disease models. Researchers investigating cardioprotective interventions, myocardial remodeling, or the mechanisms of catecholamine cardiotoxicity require isoprenaline sulphate specifically for model induction.

Atrial Electrophysiology and Sinoatrial Node Function Studies

Isoprenaline sulphate is the preferred β-adrenergic agonist for investigating atrial-specific pharmacology and sinoatrial node function, based on direct comparative data showing that it produces a more pronounced differential sensitivity between atrial and ventricular tissues than the β1-selective agonist dobutamine . Isoprenaline elicits chronotropic responses in atrial tissue at lower concentrations than those required for inotropic responses in ventricular myocardium, and generates cyclic AMP responses of significantly greater magnitude in atrial versus ventricular slices . This tissue-differential pharmacology makes isoprenaline the optimal tool for studying atrial-selective signaling mechanisms, investigating sinoatrial node automaticity, or evaluating compounds that may exhibit atrial-specific effects. Researchers requiring a non-selective β-agonist to probe atrial-ventricular functional differences should select isoprenaline over selective agonists that may not recapitulate the full β-adrenergic signaling repertoire.

Cardiovascular Pharmacology Studies Requiring Combined β1/β2 Activation

Isoprenaline sulphate is indicated for cardiovascular pharmacology studies where the combined β1-mediated cardiac stimulation and β2-mediated vasodilation signature is required, as quantified by the 29% heart rate increase and 15% systolic blood pressure increase observed in clinical comparative studies . This hemodynamic profile—robust positive chronotropy with peripheral vasodilation—distinguishes isoprenaline from β1-selective agonists (which lack vasodilatory β2 effects) and β2-selective agonists (which lack cardiac β1 effects). In pharmacokinetic studies, isoprenaline's hemodynamic effects are known to modify its own clearance through cardiac output-dependent mechanisms [1]. Researchers investigating integrated cardiovascular responses, baroreflex function, or the interplay between cardiac and vascular β-adrenergic signaling should procure isoprenaline sulphate rather than selective agonists that cannot produce this combined hemodynamic signature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoprenaline sulphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.